N-Acetyl-L-glutamine p-nitroanilide
Description
Contextualizing p-Nitroanilide Derivatives in Enzymatic Investigations
To understand the significance of N-Acetyl-L-glutamine p-nitroanilide, it is essential to first consider the role of p-nitroanilide (pNA) derivatives in general. These synthetic compounds are widely used as chromogenic substrates in various enzyme assays. dcfinechemicals.comnih.gov A chromogenic substrate is a colorless molecule that, upon enzymatic action, releases a colored compound, known as a chromophore. dcfinechemicals.com In the case of pNA derivatives, the chromophore released is p-nitroaniline, which has a distinct yellow color.
The use of chromogenic peptide substrates was first introduced in research laboratories in the early 1970s and they were quickly adapted for assays to determine enzymes, proenzymes, and inhibitors within the coagulation system. nih.gov The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative measurement using a spectrophotometer. dcfinechemicals.comelisa-antibody.com This principle is applied in various techniques, including ELISA, Western blot, and immunohistochemistry. dcfinechemicals.com
While natural substrates are the physiological targets of enzymes, synthetic substrates like p-nitroanilides offer several advantages in a research setting. They are often more sensitive, meaning they can detect very low levels of enzyme activity. chromogenicsubstrates.com However, they can also be less selective than their natural counterparts, potentially reacting with multiple related enzymes. chromogenicsubstrates.com Researchers can often compensate for this lack of selectivity by carefully controlling assay conditions such as pH, buffer composition, and the addition of specific inhibitors. chromogenicsubstrates.com
A variety of aminopeptidases can be assayed using p-nitroanilide-linked substrates, as detailed in the table below. illinois.edu
| Enzyme Abbreviation | Enzyme Name | Substrate |
| GAP | Glycine aminopeptidase | Glycine 4-nitroanilide |
| LAP | Leucine aminopeptidase | L-Leucine 4-nitroanilide |
| ALA | Alanine aminopeptidase | L-Alanine 4-nitroanilide hydrochloride |
| ARG | Arginine aminopeptidase | L-Arginine 4-nitroanilide dihydrochloride |
| MET | Methionine aminopeptidase | L-Methionine 4-nitroanilide |
| PRO | Proline aminopeptidase | L-Proline p-nitroanilide trifluoroacetic acid salt |
| LYS | Lysine aminopeptidase | L-Lysine p-nitroanilide dihydrobromide |
| GLU | Glutamic acid aminopeptidase | L-Glutamic acid γ-(p-nitroanilide) hydrochloride |
Table 1: Examples of soil enzyme activities that can be assayed with pNA-linked substrates. illinois.edu
Foundational Role as a Chromogenic Substrate in Enzyme Assays
This compound serves as a specific chromogenic substrate for certain enzymes, most notably γ-glutamyltransferase (GGT). mpbio.comsigmaaldrich.comcaymanchem.com GGT is an enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across cell membranes. nih.gov
In an assay using this compound, the GGT enzyme catalyzes the hydrolysis of the γ-glutamyl bond. sigmaaldrich.com This enzymatic cleavage releases the p-nitroaniline molecule, which can then be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). caymanchem.com The rate of p-nitroaniline release is directly proportional to the GGT activity in the sample.
This compound has been utilized in various research applications, including:
Studying the effects of blocking glutamine uptake in cancer cells. sigmaaldrich.com
Investigating mitochondrial glutamine transport. sigmaaldrich.com
Assessing cellular glutathione and reactive oxygen species levels. sigmaaldrich.com
It is important to note that while L-γ-Glutamyl-p-nitroanilide (GPNA) is widely used to inhibit the glutamine transporter ASCT2, it can also inhibit other amino acid transporters. sigmaaldrich.comnih.gov Research has shown that the cytotoxicity observed in some cancer cells treated with GPNA is a result of the release of p-nitroaniline, a metabolite of the enzymatic breakdown of GPNA by GGT, rather than the inhibition of glutamine uptake itself. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C13H16N4O5 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20) |
InChI Key |
WCUDNXGWFVHMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Analytical Characterization for Research Purposes
Methodologies for N-Acetylation and p-Nitroanilide Conjugation of L-Glutamine Analogs
The synthesis of N-Acetyl-L-glutamine p-nitroanilide begins with the protection of the alpha-amino group of L-glutamine through acetylation, followed by the challenging step of forming an amide bond with the weakly nucleophilic p-nitroaniline.
N-Acetylation of L-Glutamine:
The N-acetylation of L-glutamine is a well-established procedure. A common and efficient method involves the use of acetic anhydride (B1165640) as the acetylating agent in an aqueous medium. researchgate.net The reaction is typically performed under controlled pH conditions, often maintained at an alkaline pH (around 8) with the addition of a base, to ensure the amino group is sufficiently nucleophilic while the anhydride remains reactive. The temperature is usually kept low initially and then allowed to rise to room temperature to drive the reaction to completion. researchgate.net The resulting N-Acetyl-L-glutamine is a more stable derivative compared to its parent amino acid, L-glutamine, which is prone to degradation in aqueous solutions. researchgate.netfrontiersin.org
p-Nitroanilide Conjugation:
The conjugation of p-nitroanilide to the side-chain carboxyl group of N-Acetyl-L-glutamine is a more complex step. The primary difficulty arises from the low nucleophilicity of the aromatic amino group of p-nitroaniline, which makes direct acylation challenging. nih.govnii.ac.jp Several strategies have been developed to overcome this hurdle and facilitate the formation of the amide bond.
Use of Condensing Agents: Powerful condensing agents are employed to activate the carboxyl group of N-Acetyl-L-glutamine, making it more susceptible to nucleophilic attack by p-nitroaniline. Phosphorus oxychloride in pyridine has proven to be an effective reagent for this purpose, creating a highly reactive mixed anhydride intermediate. maastrichtuniversity.nl This method has been successfully used for the synthesis of various amino acid p-nitroanilides. maastrichtuniversity.nlresearchgate.net
Alternative Amidation Reactions: A novel and efficient method involves an in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then undergoes a non-nucleophilic amidation reaction with an azide (B81097). nih.gov This technique offers advantages such as high yields, mild reaction conditions, and compatibility with common protecting groups used in peptide chemistry. nih.gov
Solid-Phase Synthesis: Solid-phase synthesis methodologies have also been explored for the preparation of amino acid p-nitroanilide analogs. nih.govnii.ac.jp In this approach, an analogue of p-nitroaniline, such as 5-Amino-2-nitrobenzoic acid, can be attached to a resin support, followed by the coupling of the N-protected amino acid. nih.govnii.ac.jp
A plausible synthetic route would first involve the synthesis and purification of N-Acetyl-L-glutamine. Subsequently, the purified N-Acetyl-L-glutamine would be reacted with p-nitroaniline in the presence of a suitable condensing agent like phosphorus oxychloride to yield the final product, this compound.
Spectroscopic and Chromatographic Approaches for Compound Verification in Research
Following synthesis, a comprehensive analytical characterization is imperative to confirm the chemical structure and assess the purity of this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.
Chromatographic Approaches:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of the final compound. researchgate.net A reversed-phase HPLC method, often employing a C18 column, can effectively separate the product from starting materials and any side products. The mobile phase typically consists of a gradient of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile). frontiersin.org The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, while the peak area provides a quantitative measure of its purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for compound verification. frontiersin.orgnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. The parent ion corresponding to the molecular weight of this compound can be selected and fragmented to produce a characteristic pattern of daughter ions, providing unambiguous structural confirmation. frontiersin.org
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthesized molecule.
1H NMR: Provides information on the number and chemical environment of protons. The spectrum would be expected to show distinct signals for the acetyl methyl group, the protons on the glutamine backbone, and the aromatic protons of the p-nitroanilide moiety.
13C NMR: Reveals the number and types of carbon atoms in the molecule, including the carbonyl carbons of the acetyl group, the amide bonds, and the carboxylic acid, as well as the carbons of the glutamine side chain and the aromatic ring.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural assignment. nih.gov
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide and acetyl groups, and the aromatic C=C and nitro group vibrations would be expected. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound. nih.gov Techniques like electrospray ionization (ESI) would be suitable for generating ions of this compound, and the resulting mass-to-charge ratio would confirm the molecular formula.
The table below summarizes the expected analytical data for the verification of this compound.
| Analytical Technique | Expected Observations |
|---|---|
| HPLC | A single major peak at a characteristic retention time, indicating high purity. |
| LC-MS/MS | Parent ion [M+H]+ corresponding to the molecular weight of C13H16N4O5. Characteristic fragmentation pattern upon collision-induced dissociation. |
| 1H NMR | Signals corresponding to acetyl protons, glutamine backbone protons (α-CH, β-CH2, γ-CH2), and aromatic protons of the p-nitroanilide group. |
| 13C NMR | Signals for carbons of the acetyl group, glutamine backbone, p-nitroanilide aromatic ring, and carbonyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide, acetyl), C=C (aromatic), and NO2 functional groups. |
Principles and Methodologies of Enzymatic Hydrolysis Assay
Spectrophotometric Detection of p-Nitroaniline as a Reaction Product
The release of p-nitroaniline from the enzymatic hydrolysis of N-Acetyl-L-glutamine p-nitroanilide is readily detectable and quantifiable using spectrophotometry. nih.govcreative-enzymes.com This method relies on the principle that p-nitroaniline absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in the solution.
Quantitative Parameters and Molar Extinction Coefficients
The quantification of p-nitroaniline is typically performed by measuring its absorbance at a wavelength of 405 nm or 410 nm. sigmaaldrich.comcaymanchem.com The molar extinction coefficient (ε) is a critical parameter in these calculations, as it relates the absorbance to the molar concentration of the substance. For p-nitroaniline, the molar extinction coefficient can vary depending on the specific assay conditions.
Reported values for the molar extinction coefficient of p-nitroaniline include:
8,800 M⁻¹cm⁻¹ at 410 nm. sigmaaldrich.comresearchgate.net
12,800 M⁻¹cm⁻¹ in water at 380 nm. cdnsciencepub.com
A calculated value of 6,993 mM⁻¹cm⁻¹ at 405 nm in a 100 mM Tris-HCl buffer at pH 7.6. preprints.org
Substrate Specificity Profiling of Enzymes Utilizing N Acetyl L Glutamine P Nitroanilide and Derivatives
Evaluation of Amidase Enzyme Activity with p-Nitroanilide Substrates
Amidases, or amidohydrolases, are a broad class of enzymes that catalyze the hydrolysis of amide bonds. wikipedia.orgmdpi.com The use of p-nitroanilide substrates has been instrumental in elucidating the substrate preferences and catalytic mechanisms of these enzymes.
N-acetylmuramoyl-L-alanine amidases (NAMLAA), classified under EC 3.5.1.28, are crucial enzymes involved in bacterial cell wall peptidoglycan metabolism. wikipedia.orgebi.ac.uk They function by cleaving the amide bond between N-acetylmuramic acid (MurNAc) and L-alanine residues. wikipedia.orguniprot.org These enzymes are considered autolysins and are vital for processes like cell separation during division. ebi.ac.uk
While the primary substrate for NAMLAAs is the peptidoglycan itself, synthetic chromogenic and fluorogenic substrates are employed to study their activity and specificity in vitro. Research on AmiD, a N-acetylmuramoyl-L-alanine zinc amidase from Escherichia coli, has shown it possesses a broad specificity, capable of cleaving intact peptidoglycan as well as soluble fragments. nih.gov Structural studies of AmiD in complex with a substrate analog revealed the basis for its recognition and catalytic mechanism. nih.gov Similarly, the characterization of Ami1 from Mycobacterium abscessus involved demonstrating its ability to hydrolyze muramyl-dipeptide in vitro. nih.gov Although direct studies using N-acetyl-L-glutamine p-nitroanilide with NAMLAAs are not extensively documented, the use of various p-nitroanilide derivatives in related amidase research suggests their potential utility in probing the active site constraints of these enzymes. For instance, studies on penicillin amidase have utilized p-nitroanilides of phenylacetic acid and D-(-)-alpha-aminophenylacetic acid to investigate kinetic parameters. nih.gov
The activity of these amidases is often dependent on metal cofactors, typically zinc, which are coordinated by highly conserved residues in the active site. ebi.ac.uknih.gov The general mechanism involves the zinc-activated water molecule attacking the amide carbonyl carbon, leading to the hydrolysis of the amide bond.
Table 1: Examples of N-Acetylmuramoyl-L-Alanine Amidase Systems and Their Characteristics This table is generated for illustrative purposes based on available data.
| Enzyme | Organism | Substrate(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|---|
| AmiD | Escherichia coli | Peptidoglycan, anhydro-N-acetylmuramic-acid-L-Ala-γ-D-Glu-L-Lys | Broad substrate specificity; structure solved with substrate analog. | nih.gov |
| Ami1 | Mycobacterium abscessus | Muramyl-dipeptide | Demonstrated hydrolytic activity in vitro; essential for growth and virulence. | nih.gov |
| Rv3717 | Mycobacterium tuberculosis | Cell walls of various bacteria | Broad-spectrum cell-wall hydrolase activity. | uniprot.org |
ω-Amidase (EC 3.5.1.3), also known as Nit2, is a crucial enzyme in nitrogen and sulfur metabolism. nih.govnih.gov It belongs to the nitrilase superfamily and catalyzes the deamidation of α-ketoglutaramate (αKGM) and α-ketosuccinamate (αKSM) to α-ketoglutarate and oxaloacetate, respectively. wikipedia.orgnih.gov This activity is vital for removing potentially toxic intermediates generated from the transamination of glutamine and asparagine. nih.gov
The enzyme is widely distributed in mammals, plants, and bacteria, with high expression in the liver and kidneys of mammals. nih.govuniprot.org Structurally, ω-amidase contains a conserved catalytic triad (B1167595) of cysteine, glutamate (B1630785), and lysine, which is characteristic of nitrilases. wikipedia.org The catalytic mechanism involves the nucleophilic attack of the cysteine residue on the amide group of the substrate. wikipedia.org
Table 2: Substrates and Reactions of ω-Amidase (Nit2) This table is generated for illustrative purposes based on available data.
| Substrate | Product(s) | Enzyme | Key Role | Reference(s) |
|---|---|---|---|---|
| α-Ketoglutaramate | α-Ketoglutarate + NH₄⁺ | ω-Amidase (Nit2) | Nitrogen/Sulfur Metabolism | nih.gov |
| α-Ketosuccinamate | Oxaloacetate + NH₄⁺ | ω-Amidase (Nit2) | Nitrogen/Sulfur Metabolism | nih.gov |
| Succinamic acid | Succinyl hydroxamate (in the presence of hydroxylamine) | ω-Amidase (Nit2) | In vitro assay | nih.govresearchgate.net |
The development of artificial enzymes, or enzyme mimics, is a burgeoning field in biotechnology and synthetic chemistry. These systems aim to replicate the catalytic efficiency and specificity of natural enzymes using synthetic scaffolds. p-Nitroanilide substrates, including derivatives of glutamine, are frequently used to evaluate the catalytic activity of these artificial amidases due to the ease of detecting the product, p-nitroaniline.
Research in this area encompasses a wide range of approaches, from rationally designed peptides and proteins to metal-organic frameworks and other supramolecular structures. The goal is often to create catalysts that can perform specific amide hydrolysis reactions under desired conditions, which may not be achievable with natural enzymes.
The substrate specificity of these artificial systems is a key focus of investigation. By systematically varying the structure of the acyl and aniline (B41778) portions of the substrate, researchers can map the "active site" of the synthetic catalyst and refine its design. While specific studies focusing solely on this compound in artificial systems are not detailed in the provided search results, the general use of p-nitroanilides as benchmark substrates is well-established. nih.gov These studies provide a framework for how this compound could be used to assess the substrate recognition capabilities of newly developed artificial amidases, particularly those designed to recognize glutamine-like side chains.
Interrogation of γ-Glutamyltransferase (GGT) Activity and Substrate Preferences
γ-Glutamyltransferase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across the cell membrane. It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. This compound, more commonly referred to in the literature as L-γ-glutamyl-p-nitroanilide (L-GpNA), is a synthetic chromogenic substrate widely employed to assay GGT activity. focusbiomolecules.comsigmaaldrich.cn The enzymatic action of GGT on L-GpNA cleaves the γ-glutamyl bond, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the absorbance at or around 405-410 nm. focusbiomolecules.com
The interaction between L-GpNA and GGT is characterized by specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. scbt.com The kinetics of this reaction are influenced by the concentrations of both the γ-glutamyl donor (L-GpNA) and the acceptor molecule.
Differentiation of Hydrolytic Versus Transpeptidation Pathways
GGT can catalyze two distinct types of reactions: hydrolysis and transpeptidation. In the hydrolytic pathway, water acts as the γ-glutamyl acceptor, resulting in the formation of glutamate. In the transpeptidation pathway, an amino acid or a dipeptide serves as the acceptor, leading to the synthesis of a new γ-glutamyl compound. nih.govnih.gov The differentiation between these two pathways is critical for understanding the physiological function and kinetic behavior of GGT.
A key strategy to distinguish between hydrolysis and transpeptidation involves the use of stereoisomers of γ-glutamyl-p-nitroanilide. While L-γ-glutamyl-p-nitroanilide (L-GpNA) can act as both a γ-glutamyl donor and, at a lower affinity, an acceptor in what is known as an autotranspeptidation reaction, the D-isomer, D-γ-glutamyl-p-nitroanilide (D-GpNA), can only serve as a substrate for hydrolysis. nih.gov Water is the sole acceptor for the γ-glutamyl group from D-GpNA. nih.gov Therefore, by comparing the enzyme's activity with L-GpNA and D-GpNA, the rates of the different pathways can be dissected. In the absence of an external acceptor, the reaction with D-GpNA represents the pure hydrolytic activity.
The addition of a potent acceptor molecule, such as glycylglycine (B550881), significantly favors the transpeptidation pathway. nih.govnih.gov When L-GpNA is used as the substrate in the presence of high concentrations of glycylglycine, the reaction rate is markedly increased, reflecting the prevalence of the transpeptidation reaction. nih.gov This is because the transpeptidation reaction is significantly faster than the hydrolysis reaction. nih.gov Studies have shown that the maximum rate (Vmax) of transpeptidation can be several times higher than that of hydrolysis and autotranspeptidation. nih.gov
The following table summarizes the kinetic parameters for the different reactions catalyzed by rat kidney γ-glutamyltransferase, illustrating the differences between the hydrolytic, autotranspeptidation, and transpeptidation pathways.
| Reaction Pathway | Substrate(s) | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (Vmax/Km) |
| Hydrolysis | L-γ-glutamyl-p-nitroanilide | 0.005 mmol/l | Vh | ~10x higher than other pathways |
| Autotranspeptidation | L-γ-glutamyl-p-nitroanilide | 2.02 mmol/l | Va | - |
| Transpeptidation | L-γ-glutamyl-p-nitroanilide + Glycylglycine | 8.56 mmol/l | Vb (~5x Va, ~160x Vh) | - |
| Data sourced from a study on rat kidney γ-glutamyltransferase. nih.gov |
Comparative Analysis with Other p-Nitroanilide-Based Substrate Analogs
The substrate specificity of GGT is not limited to L-GpNA. A variety of other p-nitroanilide-based analogs have been synthesized and tested to probe the enzyme's active site and to develop more specific or efficient substrates for GGT assays. A notable example is γ-glutamyl-3-carboxy-4-nitroanilide. Kinetic studies have been performed to compare the efficiency of GGT with this and other substrates.
Research has shown that the kinetic constants of GGT can vary significantly depending on the substrate. For instance, a study comparing γ-glutamyl-4-nitroanilide and its 3-carboxy derivative found that an assay using 4 mmol/L of γ-glutamyl-3-carboxy-4-nitroanilide with 100 mmol/L of glycylglycine yielded equivalent activities to an assay with 4 mmol/L of γ-glutamyl-4-nitroanilide and 40 mmol/L of glycylglycine. researchgate.net This suggests differences in the enzyme's affinity and/or turnover rate for these substrates.
The table below presents a comparative view of the Michaelis-Menten constants (Km) of GGT for L-GpNA and other relevant physiological and synthetic substrates.
| Substrate | Enzyme Source | Michaelis Constant (Km) |
| L-γ-glutamyl-p-nitroanilide (L-GpNA) | Rat Kidney | 2.02 mmol/l (autotranspeptidation) |
| D-γ-glutamyl-p-nitroanilide (D-GpNA) | Human GGT | 5 times lower than L-GpNA |
| γ-glutamyl-3-carboxy-4-nitroanilide | Bovine Kidney | 370 µM |
| S-nitrosoglutathione (GSNO) | Bovine Kidney | 386 ± 30 µM |
| Reduced Glutathione (GSH) | Human GGT1 | 10.60 ± 0.07 µM |
| Oxidized Glutathione (GSSG) | Human GGT1 | 8.80 ± 0.05 µM |
| Leukotriene C4 (LTC4) | Human GGT1 | 10.8 ± 0.1 µM |
| This table compiles data from multiple studies and enzyme sources for comparative purposes. nih.govnih.govnih.govsssup.it |
The data clearly indicate that GGT has a much higher affinity (lower Km) for its physiological substrates like glutathione compared to the synthetic p-nitroanilide substrates. This is expected, as enzymes are typically most efficient with their natural substrates. However, the chromogenic nature of p-nitroanilide derivatives makes them invaluable tools for routine enzymatic assays. focusbiomolecules.com The structural modifications to the p-nitroanilide moiety, such as the addition of a carboxyl group, can modulate the substrate's affinity for the enzyme, highlighting the potential for designing more sensitive and specific probes for GGT activity. scbt.comresearchgate.net
Advanced Research Applications in Enzymology and Molecular Biochemistry
Elucidation of Enzyme Catalytic Site Architecture and Mechanistic Insights
N-Acetyl-L-glutamine p-nitroanilide serves as a critical probe for investigating the structure and function of enzyme active sites, particularly for enzymes that recognize and process glutamine residues. The specificity of an enzyme for this substrate provides initial clues about the geometry and chemical environment of its catalytic pocket.
For instance, the compound is utilized in studies of γ-glutamyltranspeptidase (GGT). The enzymatic hydrolysis of the γ-glutamyl bond in the substrate analog releases p-nitroaniline, a chromogenic product. nih.govbohrium.com The rate of this release is directly proportional to the enzyme's activity. By introducing mutations to the amino acid residues within the putative active site of GGT and observing the resultant changes in the kinetic parameters (K({m}) and k({cat})) with this compound, researchers can map the residues crucial for substrate binding and catalysis. nih.gov
Furthermore, the binding of this substrate analog can be studied using structural biology techniques like X-ray crystallography. Co-crystallization of an enzyme with this compound can provide a high-resolution snapshot of the substrate bound within the active site. This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern substrate recognition and the catalytic mechanism. nih.gov Such studies have been instrumental in identifying the catalytic triads, like the Cys-His-Asp triad (B1167595) in some glutaminases, responsible for the enzymatic action. nih.gov
Development and Validation of Novel High-Throughput Enzyme Assay Systems for Research
The chromogenic nature of this compound makes it an ideal substrate for the development of high-throughput screening (HTS) assays. The enzymatic reaction results in the formation of p-nitroaniline, a product with strong absorbance at or around 405-410 nm. bohrium.comcaymanchem.com This colorimetric change can be easily and rapidly quantified using a microplate reader, making it suitable for screening large libraries of compounds. sigmaaldrich.com
The principle of the assay is straightforward: the enzyme, the substrate (this compound), and a test compound are mixed in the wells of a microplate. The rate of p-nitroaniline formation is measured over time. A decrease in the rate of color development indicates potential inhibition of the enzyme by the test compound, while an increase may suggest activation.
These HTS assays are crucial in the early stages of drug discovery and for fundamental research aimed at identifying new enzyme modulators. The robustness and reliability of assays using this substrate have been well-established, with protocols available for various enzymes. The assay's simplicity and adaptability to automated systems significantly accelerate the pace of research.
Strategies for Screening and Identification of Enzyme Modulators (Inhibitors and Activators)
Building upon the HTS assays described above, this compound is a cornerstone in strategies for identifying and characterizing enzyme modulators. These modulators can be either inhibitors, which decrease enzyme activity, or activators, which increase it.
In a typical screening campaign, a large library of chemical compounds is tested for its effect on the enzymatic hydrolysis of this compound. mdpi.com Compounds that significantly alter the rate of the reaction are selected as "hits." These hits are then subjected to further investigation to confirm their activity and determine their mechanism of action.
For example, a compound that inhibits the enzyme will lead to a lower rate of p-nitroaniline production. By measuring the enzyme's activity at various concentrations of the inhibitor, researchers can determine its potency, often expressed as the half-maximal inhibitory concentration (IC(_{50})). Conversely, an activator would increase the reaction rate. Such screening efforts have been successful in identifying novel inhibitor templates for various enzymes, including those involved in proline catabolism. mdpi.comnih.gov
Utilization as Biochemical Probes for Interrogating Molecular Interactions in Research Models
Beyond its role as a simple substrate, this compound can be used as a biochemical probe to investigate molecular interactions within a cellular or in-vitro research model. Its structural similarity to glutamine allows it to interact with proteins that bind this crucial amino acid, including enzymes and transporters. researchgate.net
For example, it has been employed to study the binding site of the ASCT2 neutral amino acid transporter. focusbiomolecules.com By using this compound and its analogs, researchers can probe the structural requirements for binding to the transporter. focusbiomolecules.com This information is vital for designing more specific and potent inhibitors of these transporters, which are often upregulated in cancer cells. researchgate.net
Furthermore, the interaction of this compound with its target enzymes can be studied in the presence of other molecules to understand allosteric regulation or competitive binding. Changes in the kinetic parameters of the enzymatic reaction in the presence of a third molecule can reveal complex regulatory mechanisms.
Fundamental Research on Glutamine-Utilizing Enzyme Systems
Glutamine is a central player in cellular metabolism, involved in a myriad of biosynthetic and signaling pathways. nih.gov Enzymes that utilize glutamine are therefore of great interest in biomedical research. This compound provides a valuable tool for the fundamental study of these enzyme systems.
Role in Investigating Amino Acid Transport Mechanisms
This compound has been particularly useful in the study of amino acid transporters, which are membrane proteins that control the flow of amino acids into and out of cells. frontiersin.org this compound is known to be an inhibitor of several glutamine transporters, including ASCT2 (SLC1A5). nih.govfocusbiomolecules.comsigmaaldrich.com
Researchers use this compound to block glutamine transport and study the downstream consequences on cellular processes. sigmaaldrich.com For instance, by inhibiting glutamine uptake with this compound, scientists can investigate the role of glutamine in cell growth, proliferation, and survival in various research models, including cancer cell lines. nih.gov However, it is important to note that this compound is not entirely specific and can inhibit other amino acid transporters as well, a factor that must be considered when interpreting experimental results. nih.govresearchgate.net Studies have also explored the transport of related N-acetylated amino acids in brain cells, revealing specific transport mechanisms. nih.gov
Link to Cellular Metabolic Pathways and Their Regulation in Research Models
Glutamine metabolism, or glutaminolysis, is a key metabolic pathway that fuels rapidly dividing cells. nih.gov this compound, by virtue of its interaction with glutamine-utilizing enzymes and transporters, can be used to probe the links between these proteins and broader cellular metabolic networks.
By modulating the activity of a specific glutamine-metabolizing enzyme with this substrate or its analogs, researchers can observe the effects on downstream metabolic pathways, such as the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox balance. nih.govnih.gov For example, inhibiting a key glutaminase (B10826351) would be expected to reduce the production of glutamate (B1630785) and α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. These studies help to elucidate the intricate regulation of cellular metabolism and how it is altered in disease states.
Emerging Trends and Future Research Trajectories
Rational Design and Synthesis of Advanced N-Acetyl-L-Glutamine p-Nitroanilide Analogs for Targeted Enzymatic Studies
The core structure of this compound provides a versatile scaffold for chemical modification to develop next-generation substrates with enhanced or novel properties. The rational design of NAGPN analogs is a burgeoning field aimed at improving substrate specificity, modulating kinetic properties, and creating tools for probing enzyme active sites with greater precision. nih.gov
Researchers employ computational modeling and an understanding of enzyme structure-function relationships to predict how modifications will impact substrate binding and turnover. nih.govnih.gov Strategies often involve altering key components of the NAGPN molecule:
The Acyl Group: Modifying the N-acetyl group can influence the substrate's interaction with the enzyme's binding pocket. Introducing different acyl chains could enhance affinity for specific GGT isozymes or even target entirely different classes of amidases.
The Glutamine Moiety: Alterations to the glutamine residue, such as creating aza- or oxaglutamyl derivatives, can provide significant insights into the catalytic mechanism and binding requirements of the target enzyme. nih.gov
The p-nitroanilide Leaving Group: While p-nitroaniline is a reliable chromophore, substituting it with other reporter groups (e.g., fluorophores or other chromophores with different spectral properties) can lead to substrates with increased sensitivity or suitability for different assay formats. nih.gov
The synthesis of these analogs often involves multi-step chemical processes. For instance, creating derivatives might start with a protected L-glutamic acid, which is then activated to react with a modified aniline (B41778) compound. nih.govgoogle.com The synthesis of γ,γ-difluorinated analogs of glutamic acid has been achieved through methods like copper-mediated Michael addition, showcasing advanced chemical strategies being employed. researchgate.net The goal is to create a toolbox of NAGPN-based substrates that allow for more targeted and nuanced investigations of enzyme function.
Table 1: Examples of Rationally Designed Substrate Analogs and Their Research Applications
| Analog Type | Modification Rationale | Potential Research Application |
| Fluorogenic Analogs | Replace p-nitroanilide with a fluorophore (e.g., umbelliferyl group). | Increased assay sensitivity; suitable for low-abundance enzymes. |
| Sterically Hindered Analogs | Introduce bulky groups on the glutamine or acyl moiety. | Probe the spatial constraints of the enzyme's active site. nih.gov |
| Isotopically Labeled Analogs | Incorporate stable isotopes (e.g., ¹³C, ¹⁵N) into the structure. | Mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Aza- and Oxa- Analogs | Replace specific atoms in the glutamine backbone with nitrogen or oxygen. | Investigate the role of specific hydrogen bonds and electronic interactions in catalysis. nih.gov |
Integration of High-Throughput Screening Platforms in Advanced Enzymatic Research
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, a crucial process in drug discovery and enzyme characterization. springernature.comresearchgate.net The chromogenic nature of this compound makes it exceptionally well-suited for integration into HTS platforms. jove.comnih.gov The simple, color-based readout can be easily automated and measured using microplate readers, facilitating the screening of large compound libraries for potential enzyme inhibitors or activators. jove.comnih.gov
In a typical HTS setup for a GGT inhibitor screen, each well of a multi-well plate (e.g., 96 or 384 wells) would contain the enzyme, the NAGPN substrate, and a different test compound from a chemical library. nih.gov Automated liquid handlers dispense these reagents, and after a set incubation period, a plate reader measures the absorbance at or near 405 nm to quantify the amount of p-nitroaniline released. nih.govbohrium.com A decrease in color development compared to a control well indicates potential inhibition of the enzyme by the test compound.
Future advancements in this area will focus on:
Multiplexing: Using NAGPN in concert with other chromogenic or fluorogenic substrates to simultaneously screen for activity against multiple enzymes. jove.com
Miniaturization: Adapting assays to 1536-well or even smaller formats to reduce reagent consumption and increase throughput.
Label-Free Detection: While NAGPN is a labeled substrate, its use in HTS can complement label-free detection methods to validate hits and reduce false positives.
Table 2: Hypothetical High-Throughput Screening Protocol for GGT Inhibitors
| Step | Parameter | Description |
| 1. Reagent Preparation | NAGPN Concentration | 1-2 mM in appropriate buffer |
| GGT Enzyme Concentration | Titrated to give a linear reaction rate for the duration of the assay | |
| Compound Library | Test compounds dissolved in DMSO at a stock concentration of 10 mM | |
| 2. Assay Execution | Plate Format | 384-well, clear bottom |
| Dispensing | Automated liquid handlers add enzyme, buffer, and test compounds. | |
| Incubation | 15-30 minutes at a controlled temperature (e.g., 37°C). | |
| Reaction Initiation | Addition of NAGPN substrate to all wells simultaneously. | |
| 3. Data Acquisition | Detection Method | Absorbance measurement at 405 nm using a microplate reader. |
| Readout | Kinetic (multiple reads over time) or endpoint (single read). | |
| 4. Data Analysis | Hit Identification | Wells showing a statistically significant decrease in absorbance signal. |
Structural-Functional Relationship Studies of Enzyme-Substrate Complexes via Advanced Spectroscopic and Structural Biology Techniques
Understanding precisely how this compound binds to an enzyme and is subsequently hydrolyzed is key to deciphering the enzyme's catalytic mechanism. solubilityofthings.comacs.org This knowledge is fundamental for designing more effective inhibitors or engineering enzymes for novel applications. acs.orgrsc.org Advanced analytical techniques are providing unprecedented insights into these interactions.
X-ray Crystallography: This technique can provide a static, high-resolution three-dimensional snapshot of the enzyme-substrate complex. rsc.org To capture the interaction, scientists often use a non-hydrolyzable analog of NAGPN or a catalytically inactive mutant of the enzyme. nih.gov The resulting crystal structure can reveal the exact orientation of the substrate within the active site, identifying the key amino acid residues involved in binding and catalysis through forces like hydrogen bonds and hydrophobic interactions. saylor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike crystallography, NMR can study the enzyme-substrate complex in a solution state, providing information about its dynamic nature. rsc.org By using isotopically labeled NAGPN analogs, researchers can track the chemical environment of specific atoms within the substrate as it binds to the enzyme. This can reveal subtle conformational changes in both the enzyme and the substrate during the binding event, which are crucial for the catalytic process. libretexts.org
Advanced Kinetic Studies: While standard Michaelis-Menten kinetics provide valuable parameters like Kₘ and k꜂ₐₜ, more advanced kinetic techniques can elucidate finer details of the reaction mechanism. nih.gov Pre-steady-state kinetics, for example, can measure the rates of individual steps in the catalytic cycle, such as initial substrate binding and the chemical bond-breaking step. Isotope effect studies, where a specific atom in NAGPN is replaced by a heavier isotope, can determine the rate-limiting step of the reaction.
These sophisticated approaches, combining structural biology and advanced kinetics, are essential for building a complete picture of how enzymes interact with this compound. rsc.org This detailed understanding is critical for the rational design of new drugs and the engineering of enzymes for biotechnological purposes. acs.orgresearchgate.net
Q & A
Q. What are the standard methods for synthesizing and characterizing N-Acetyl-L-glutamine p-nitroanilide?
- Methodological Answer : Synthesis typically involves acetylation of L-glutamine followed by coupling with p-nitroaniline derivatives. Characterization includes:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity by analyzing proton and carbon environments .
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting residual reactants (e.g., unreacted p-nitroaniline) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z 188.18 for N-Acetyl-L-glutamine) .
Q. How can researchers determine the solubility of this compound in different solvents?
- Methodological Answer :
- Gravimetric Analysis : Dissolve known quantities in solvents (e.g., ethanol, DMSO) at varying temperatures, then evaporate to measure residue .
- UV-Vis Spectrophotometry : Measure absorbance of saturated solutions at λmax (~315 nm for p-nitroaniline derivatives) to calculate solubility .
- HPLC : Quantify dissolved substrate using calibration curves .
- Key Reference : A 2024 study correlated solubility in 12 mono-solvents using the Apelblat equation, highlighting ethanol and methanol as optimal for high solubility .
Q. What are the best practices for stability assessment during storage?
- Methodological Answer :
- Temperature Studies : Store aliquots at -20°C, 4°C, and 25°C; monitor degradation via HPLC over weeks/months .
- Light Sensitivity : Compare degradation rates in amber vs. clear vials under UV/visible light exposure .
- Lyophilization : For long-term stability, lyophilize and store under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How to design enzymatic assays using this compound as a substrate?
- Methodological Answer :
- Substrate Preparation : Dissolve in DMSO or buffer (e.g., pH 7.5 Tris-HCl) to 1–10 mM stock .
- Kinetic Assay : Monitor p-nitroaniline release at 405–410 nm (ε ≈ 9,500–10,500 M⁻¹cm⁻¹) using a microplate reader .
- Enzyme Optimization : Test pH (6.0–8.0), temperature (25–37°C), and cofactors (e.g., Ca²⁺ for metalloproteases) .
- Reference : A 1980 study on cystine aminopeptidase used similar substrates to derive Km values and inhibition profiles .
Q. How to resolve contradictory kinetic data (e.g., variable Km) across studies?
- Methodological Answer :
- Buffer Composition : Compare ionic strength (e.g., 50 mM vs. 150 mM NaCl) and chelating agents (e.g., EDTA) that may alter enzyme activity .
- Substrate Purity : Verify via HPLC; contaminants like free p-nitroaniline can skew absorbance readings .
- Enzyme Source : Differences in recombinant vs. native enzyme isoforms (e.g., post-translational modifications) may affect substrate affinity .
Q. What computational models are suitable for predicting solubility and stability?
- Methodological Answer :
- Apelblat Equation : Fits solubility data as a function of temperature and solvent polarity .
- Molecular Dynamics (MD) Simulations : Predict interactions between the compound and solvents (e.g., hydrogen bonding in aqueous vs. organic media) .
- Degradation Kinetics : Apply Arrhenius models to extrapolate shelf-life from accelerated stability studies .
Q. How to validate analytical methods for detecting trace impurities?
- Methodological Answer :
- ICH Q2(R1) Validation :
- Linearity : Test 50–150% of expected concentration range (R² > 0.99) .
- LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 3.3σ/S, LOQ = 10σ/S) .
- Robustness : Vary HPLC parameters (column temperature, flow rate) to assess reproducibility .
Methodological Tables
Q. Table 1. Solubility of N-Acetyl-L-glutamine in Common Solvents (Adapted from )
| Solvent | Solubility (mg/mL, 25°C) | Model Correlation (R²) |
|---|---|---|
| Ethanol | 45.2 | 0.998 |
| Methanol | 38.7 | 0.994 |
| Water | 12.1 | 0.985 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
